molecular formula C17H19N3OS B3014086 N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide CAS No. 1798411-96-7

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide

Cat. No.: B3014086
CAS No.: 1798411-96-7
M. Wt: 313.42
InChI Key: UUZXDRJLBNYDPX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide: is an organic compound that features a thiazole ring, a piperidine ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

    Formation of Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid or its derivatives with amines.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cinnamamide moiety, converting the double bond to a single bond, or at the thiazole ring, reducing it to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced cinnamamide or thiazolidine derivatives.

    Substitution: Substituted thiazole or piperidine derivatives.

Scientific Research Applications

Chemistry: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering new avenues for the treatment of diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
  • N-(1-(thiazol-2-yl)piperidin-4-yl)phenylacetamide
  • N-(1-(thiazol-2-yl)piperidin-4-yl)nicotinamide

Comparison: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16(7-6-14-4-2-1-3-5-14)19-15-8-11-20(12-9-15)17-18-10-13-22-17/h1-7,10,13,15H,8-9,11-12H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZXDRJLBNYDPX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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